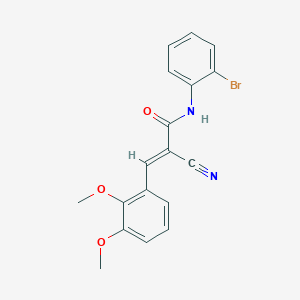
(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide, also known as BRD-0476, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of enamide derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide exerts its therapeutic effects by inhibiting the activity of various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway. It has been shown to inhibit the activity of β-catenin, a key component of the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. In addition, (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines. Furthermore, (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide has been shown to inhibit the activity of PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Effets Biochimiques Et Physiologiques
(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokine production, and inhibition of angiogenesis. It has also been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta plaques and tau protein in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide is its high potency and selectivity for its target. It has been shown to have minimal off-target effects, which makes it a promising therapeutic candidate. However, one of the limitations of (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide. One of the areas of research is the development of novel formulations that can improve the solubility and bioavailability of (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide. Another area of research is the identification of new therapeutic applications for (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide, including its potential use in the treatment of metabolic disorders and cardiovascular diseases. Furthermore, the development of new analogs of (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide with improved potency and selectivity is another area of research that has the potential to enhance its therapeutic efficacy.
Méthodes De Synthèse
(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide can be synthesized using a variety of methods, including palladium-catalyzed coupling reactions, Suzuki-Miyaura coupling reactions, and Sonogashira coupling reactions. One of the most commonly used methods for the synthesis of (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide is the Sonogashira coupling reaction between 2-bromoaniline and 2,3-dimethoxyphenylacetylene, followed by the reaction with cyanoacetic acid and N,N-dimethylformamide.
Applications De Recherche Scientifique
(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide has been shown to have potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-16-9-5-6-12(17(16)24-2)10-13(11-20)18(22)21-15-8-4-3-7-14(15)19/h3-10H,1-2H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGKKMQYRIUNLF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)
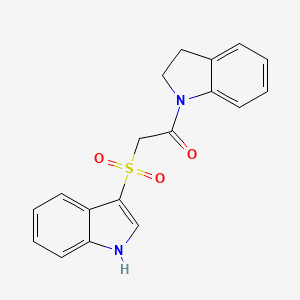
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)
![[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2589021.png)
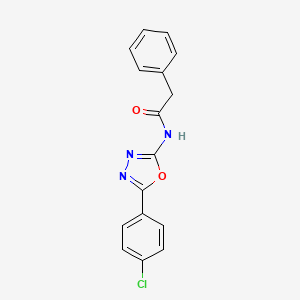
![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)
![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)
![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)
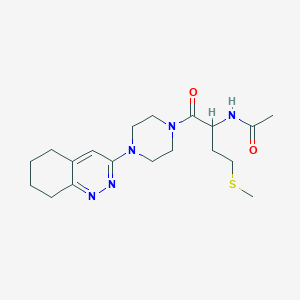
![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)
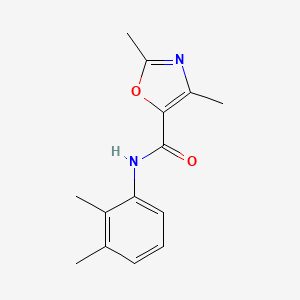
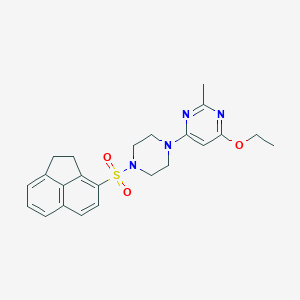
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)